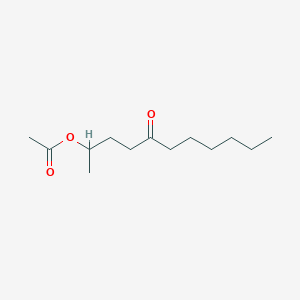
5-Oxoundecan-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxoundecan-2-YL acetate: is an organic compound classified as an ester Esters are characterized by their pleasant odors and are often used in fragrances and flavorings The structure of this compound includes a carbonyl group (C=O) bonded to an oxygen atom, which is then bonded to an alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxoundecan-2-YL acetate typically involves the esterification of 5-oxoundecanoic acid with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
5-Oxoundecanoic acid+Acetic acidH2SO45-Oxoundecan-2-YL acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Oxoundecan-2-YL acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to form 5-oxoundecanoic acid and acetic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: 5-Oxoundecanoic acid and acetic acid.
Reduction: 5-Hydroxyundecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Oxoundecan-2-YL acetate is used as an intermediate in organic synthesis, particularly in the preparation of other esters and related compounds.
Biology: In biological research, this compound may be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters.
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes and flavorings.
Mechanism of Action
The mechanism of action of 5-Oxoundecan-2-YL acetate primarily involves its hydrolysis to form 5-oxoundecanoic acid and acetic acid. This reaction is catalyzed by esterases, enzymes that specifically target ester bonds. The hydrolysis process can be represented as follows:
5-Oxoundecan-2-YL acetate+H2OEsterase5-Oxoundecanoic acid+Acetic acid
Comparison with Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butanoate: An ester with a shorter carbon chain.
Isopropyl acetate: An ester with a branched alkyl group.
Uniqueness: 5-Oxoundecan-2-YL acetate is unique due to its specific carbonyl and acetate functional groups, which impart distinct chemical properties and reactivity. Its longer carbon chain compared to simpler esters like ethyl acetate and methyl butanoate provides different physical and chemical characteristics, making it suitable for specialized applications in various industries.
Properties
CAS No. |
83320-96-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
5-oxoundecan-2-yl acetate |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-8-13(15)10-9-11(2)16-12(3)14/h11H,4-10H2,1-3H3 |
InChI Key |
GKZSXLROJBIKKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CCC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















